molecular formula C30H30P2 B14499691 Phosphine, 1,2-cyclohexanediylbis[diphenyl- CAS No. 63708-53-2

Phosphine, 1,2-cyclohexanediylbis[diphenyl-

Cat. No.: B14499691
CAS No.: 63708-53-2
M. Wt: 452.5 g/mol
InChI Key: YLDJNDYRGPTCKV-UHFFFAOYSA-N
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Description

Phosphine, 1,2-cyclohexanediylbis[diphenyl-] is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 1,2-cyclohexanediyl group. This compound is part of a broader class of organophosphorus compounds that are widely used in various chemical reactions and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, 1,2-cyclohexanediylbis[diphenyl-] typically involves the reaction of diphenylphosphine with a suitable cyclohexanediyl precursor. One common method is the reaction of diphenylphosphine with 1,2-dibromocyclohexane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,2-cyclohexanediylbis[diphenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phosphine, 1,2-cyclohexanediylbis[diphenyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, 1,2-cyclohexanediylbis[diphenyl-] involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. This coordination ability is crucial in transition metal-catalyzed reactions, where the compound acts as a ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, 1,2-cyclohexanediylbis[diphenyl-] is unique due to its cyclohexanediyl backbone, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity and selectivity in catalytic processes, making it a valuable ligand in specific applications .

Properties

CAS No.

63708-53-2

Molecular Formula

C30H30P2

Molecular Weight

452.5 g/mol

IUPAC Name

(2-diphenylphosphanylcyclohexyl)-diphenylphosphane

InChI

InChI=1S/C30H30P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2

InChI Key

YLDJNDYRGPTCKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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